6-Anilino-4-ethoxy-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an ethoxy group at the 4-position, a phenylamino group at the 6-position, and a triazinone core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate triazine precursor, such as cyanuric chloride.
Substitution Reaction: The ethoxy group is introduced at the 4-position through a nucleophilic substitution reaction using ethanol and a base like sodium ethoxide.
Amination: The phenylamino group is introduced at the 6-position through an amination reaction using aniline and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reaction time, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazinone core.
Reduction: Reduced forms such as amines.
Substitution: Various substituted triazines depending on the reagents used.
Scientific Research Applications
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another heterocyclic compound with similar structural features.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar functional groups but different core structure.
Uniqueness
4-Ethoxy-6-(phenylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of functional groups and triazinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
62808-04-2 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-anilino-4-ethoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11-14-9(13-10(16)15-11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15,16) |
InChI Key |
IICAKAFOZLLXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)NC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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